molecular formula C11H17ClO5SSi B161050 2-(4-Chlorosulfonylphenyl)ethyltrimethoxysilane CAS No. 126519-89-9

2-(4-Chlorosulfonylphenyl)ethyltrimethoxysilane

Cat. No.: B161050
CAS No.: 126519-89-9
M. Wt: 324.85 g/mol
InChI Key: NYIDSUMRGUILGR-UHFFFAOYSA-N
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Description

2-(4-Chlorosulfonylphenyl)ethyltrimethoxysilane is an organosilicon compound with the molecular formula C11H17ClO5SSi . This compound is characterized by the presence of a sulfonyl chloride group attached to a phenyl ring, which is further connected to an ethyl chain bearing a trimethoxysilane group. It is commonly used in various chemical applications due to its unique reactivity and functional properties.

Safety and Hazards

2-(4-Chlorosulfonylphenyl)ethyltrimethoxysilane is suspected of causing cancer . It may cause drowsiness or dizziness . It causes severe skin burns and eye damage . Contact with water liberates toxic gas . It reacts violently with water .

Preparation Methods

The synthesis of 2-(4-Chlorosulfonylphenyl)ethyltrimethoxysilane typically involves the reaction of 4-chlorosulfonylphenyl ethyl chloride with trimethoxysilane under controlled conditions . The reaction is usually carried out in the presence of a catalyst and an appropriate solvent, such as dichloromethane, to facilitate the formation of the desired product. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

2-(4-Chlorosulfonylphenyl)ethyltrimethoxysilane undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-(4-Chlorosulfonylphenyl)ethyltrimethoxysilane involves the reactivity of its functional groups. The sulfonyl chloride group can react with nucleophiles to form stable sulfonamide or sulfonate bonds, while the trimethoxysilane group can undergo hydrolysis and condensation to form siloxane networks . These reactions enable the compound to modify surfaces and introduce functional groups for further chemical transformations.

Properties

IUPAC Name

4-(2-trimethoxysilylethyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClO5SSi/c1-15-19(16-2,17-3)9-8-10-4-6-11(7-5-10)18(12,13)14/h4-7H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYIDSUMRGUILGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](CCC1=CC=C(C=C1)S(=O)(=O)Cl)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClO5SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370006
Record name 2-(4-chlorosulfonylphenyl)ethyltrimethoxysilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126519-89-9
Record name 2-(4-chlorosulfonylphenyl)ethyltrimethoxysilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-CHLOROSULFONYLPHENYL)ETHYLTRIMETHOXYSILANE, 50% in methylene chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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